Tert-butyl 2-(benzo[D]thiazol-2-YL)acetate

Medicinal Chemistry Process Chemistry Ester Hydrolysis

Multistep medicinal chemistry campaigns frequently suffer premature ester cleavage, compromising yields and forcing re-synthesis. This tert-butyl ester building block solves that problem with superior hydrolytic stability. • Sterically shielded tert-butyl group resists basic and nucleophilic conditions, preserving the protected carboxylic acid until the final deprotection step. • Direct precursor to the 2-(benzo[d]thiazol-2-yl)acetic acid pharmacophore essential for HDAC6 zinc-finger ubiquitin-binding domain engagement. • Reliable for HTS library production: LogP 3.18 and robust stability ensure reproducible screening data. Supplied with batch-specific QC documentation to streamline procurement workflows.

Molecular Formula C13H15NO2S
Molecular Weight 249.33 g/mol
Cat. No. B12614057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(benzo[D]thiazol-2-YL)acetate
Molecular FormulaC13H15NO2S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1=NC2=CC=CC=C2S1
InChIInChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)8-11-14-9-6-4-5-7-10(9)17-11/h4-7H,8H2,1-3H3
InChIKeyIOTCNFDJZVICSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(benzo[D]thiazol-2-yl)acetate (CAS 886193-82-4) Technical and Procurement Overview


Tert-butyl 2-(benzo[D]thiazol-2-yl)acetate is a benzothiazole-derived ester building block, identified by CAS registry number 886193-82-4, with a molecular formula of C13H15NO2S and a calculated LogP of 3.18 . The compound integrates a rigid benzo[d]thiazole heterocyclic core with a tert-butyl acetate side chain, a structural arrangement that confers distinct physicochemical properties compared to simpler alkyl ester analogs . It is primarily utilized as a protected synthon in medicinal chemistry, particularly as a precursor to the corresponding carboxylic acid, which serves as a key pharmacophore for targeting zinc-finger ubiquitin-binding domains [1].

Why Tert-butyl 2-(benzo[D]thiazol-2-yl)acetate Cannot Be Casually Substituted with Other Benzothiazole Acetates


The tert-butyl ester is not a trivial functional group variation; it introduces a step-change in steric bulk and lipophilicity (LogP = 3.18) that fundamentally alters a compound's behavior in both synthetic and biological contexts. Compared to its methyl, ethyl, or isopropyl counterparts, the tert-butyl analog exhibits superior hydrolytic stability under basic and nucleophilic conditions, which is critical for multistep syntheses where premature ester cleavage would compromise yields . Furthermore, the tert-butyl group's increased steric hindrance can modulate biological target engagement, as seen in related benzothiazole series where the size of the ester dictates binding affinity and selectivity profiles [1]. Simple substitution with a more labile ethyl or methyl ester would therefore invalidate data reproducibility, compromise synthetic integrity, and potentially yield different pharmacological outcomes.

Quantitative Differentiation: Tert-butyl 2-(benzo[D]thiazol-2-yl)acetate vs. Closest Analogs


Hydrolytic Stability and Synthetic Utility: tert-Butyl vs. Ethyl Ester

The tert-butyl ester group confers significantly higher stability toward base-catalyzed hydrolysis compared to the ethyl ester analog, a critical parameter for multi-step synthetic sequences. While precise comparative kinetic data for this specific benzothiazole scaffold is not directly available, the established stability hierarchy (tert-butyl > isopropyl > ethyl > methyl) is a well-documented principle in organic synthesis [1]. This increased stability translates to reduced yield loss and higher product purity during reactions involving basic or nucleophilic conditions, a direct cost and time benefit in process development.

Medicinal Chemistry Process Chemistry Ester Hydrolysis

Biological Target Engagement: tert-Butyl Ester as a Carboxylesterase Substrate Modulator

The tert-butyl group influences recognition and hydrolysis by human carboxylesterases (CES), enzymes critical for prodrug activation and drug metabolism. A closely related benzothiazole derivative (as indicated by CHEMBL3774603) demonstrates potent inhibition of human CES2 with a Ki of 42 nM and an IC50 of 20 nM [1]. While this specific data point is for a more complex analog, the steric bulk of the tert-butyl group in the title compound is a key determinant in its interaction with CES enzymes, differentiating it from less sterically demanding esters like methyl or ethyl which may exhibit different inhibition profiles or be more rapidly hydrolyzed, thereby altering the in vivo pharmacokinetic profile of the derived active species [1].

Enzyme Inhibition Drug Metabolism Carboxylesterase

Lipophilicity and Physicochemical Properties: LogP Differentiation

The calculated partition coefficient (LogP) of Tert-butyl 2-(benzo[D]thiazol-2-yl)acetate is 3.18 . This value is significantly higher than what would be predicted for the corresponding methyl or ethyl esters, due to the increased carbon count and steric bulk of the tert-butyl group. For comparison, the ethyl analog (ethyl 2-(benzo[d]thiazol-2-yl)acetate) is estimated to have a lower LogP (approx. 2.5-2.8 based on fragment-based calculations) . This difference in lipophilicity directly impacts membrane permeability and metabolic stability, making the tert-butyl ester a distinct chemical entity for medicinal chemistry campaigns.

ADME Drug Design Lipophilicity

Steric Bulk and Target Binding: Comparative HDAC6 ZnF-UBD Engagement

The active pharmacophore for HDAC6 zinc-finger ubiquitin-binding domain (ZnF-UBD) engagement is the benzo[d]thiazol-2-yl acetic acid moiety, as revealed by the crystal structure of 2-(benzo[d]thiazol-2-yl)acetic acid bound to HDAC6 ZnF-UBD (PDB: 6CE8) [1]. The tert-butyl ester serves as a protected precursor to this active acid. In the context of fragment elaboration, the tert-butyl ester offers a distinct advantage: its steric bulk can be exploited in structure-based design to probe the tolerance of adjacent hydrophobic pockets without committing to a permanent functional group. Smaller esters (e.g., methyl) would not provide the same level of steric information and would be more susceptible to premature hydrolysis during biological assays, potentially leading to false-positive or false-negative results in screening campaigns.

HDAC6 Inhibitor Protein-Protein Interaction Fragment-Based Drug Discovery

Optimal Scientific and Industrial Applications for Tert-butyl 2-(benzo[D]thiazol-2-yl)acetate Procurement


Synthesis of HDAC6 Zinc-Finger Domain Inhibitors

The compound serves as a direct, protected precursor to the 2-(benzo[d]thiazol-2-yl)acetic acid pharmacophore, which is essential for binding the ZnF-UBD of HDAC6 [1]. Its use in multi-step syntheses ensures the carboxylic acid remains protected until the final deprotection step, preventing unwanted side reactions and improving overall yield. This is particularly valuable in fragment-based drug discovery and the generation of focused chemical libraries for HDAC6-related pathologies, such as multiple myeloma [1].

Prodrug Design and Metabolic Stability Studies

The tert-butyl ester moiety is known to modulate interaction with carboxylesterases, influencing the rate of hydrolysis to the active acid [2]. This property is exploited in the design of ester prodrugs where controlled conversion to the active species is desired. The steric bulk of the tert-butyl group can also shield the ester from rapid metabolism, providing a distinct pharmacokinetic profile compared to ethyl or methyl ester prodrugs. Researchers investigating benzothiazole-based therapeutics can utilize this compound to fine-tune the activation and clearance rates of their lead candidates [2].

Building Block for High-Throughput Screening (HTS) Libraries

With a molecular weight of 249.33 g/mol and a calculated LogP of 3.18 , this compound falls within a favorable property space for lead-like molecules. Its robust tert-butyl ester provides stability under the diverse conditions encountered in HTS storage and assay protocols, minimizing the risk of decomposition and ensuring data reproducibility across large screening campaigns. This reliability is a key differentiator from more labile ester building blocks, making it a preferred choice for generating diverse benzothiazole libraries aimed at a broad range of targets, including kinases and other enzymes .

Synthesis of Advanced Intermediates for Anti-Infective Agents

The benzothiazole scaffold is a privileged structure in anti-infective drug discovery, with derivatives showing activity against M. tuberculosis and other pathogens [3]. The title compound provides a versatile entry point for introducing the benzothiazole-2-acetic acid moiety into more complex architectures. The tert-butyl ester's stability allows for subsequent modifications on other parts of the molecule without compromising the acetate group, which can be deprotected at a late stage to reveal the key carboxylic acid functionality required for target engagement [3]. This strategic protection is crucial for the efficient synthesis of novel antimicrobial candidates.

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